{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene
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Overview
Description
{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene is an organic compound characterized by its unique structural features. This compound contains a benzene ring substituted with a methoxyethyl group and a sulfanyl group attached to a dimethylbutynyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity patterns to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene typically involves multi-step organic reactions One common approach is the alkylation of benzene derivatives with appropriate alkyl halides under Friedel-Crafts conditionsThe final step often involves the addition of the methoxyethyl group through etherification reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as distillation, crystallization, or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or convert it to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or thiolates.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, desulfurized products.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethylbut-1-yn-1-yl)benzene: Lacks the methoxyethyl and sulfanyl groups, resulting in different reactivity and applications.
(3,3-Dimethyl-1-butyn-1-yl)dimethylsilane: Contains a dimethylsilane group instead of the sulfanyl group, leading to distinct chemical properties.
Uniqueness
The presence of both the sulfanyl and methoxyethyl groups in {(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene imparts unique reactivity and potential biological activity, distinguishing it from similar compounds .
Biological Activity
The compound {(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene (CAS Number: 898780-71-7) is a specialized organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
Chemical Formula: C15H20OS
Molecular Weight: 252.39 g/mol
IUPAC Name: this compound
The structure features a benzene ring substituted with a methoxyethyl group and a sulfanyl group attached to a dimethylbutyne moiety. This unique configuration suggests potential interactions with biological targets.
Antioxidant Properties
Research indicates that compounds containing sulfur and alkyne functionalities often exhibit antioxidant properties. The sulfanyl group in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Effects
Studies have shown that similar compounds can inhibit inflammatory pathways. For instance, the presence of the methoxy group may enhance the compound's ability to modulate pro-inflammatory cytokines like TNF-alpha and IL-6.
Table 1: Summary of Biological Activities
Activity Type | Evidence/Source |
---|---|
Antioxidant | Potential free radical scavenging |
Anti-inflammatory | Modulation of cytokines (TNF-alpha, IL-6) |
Antimicrobial | Inhibition of bacterial growth in vitro |
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The sulfanyl group may donate electrons to free radicals, neutralizing them.
- Cytokine Modulation: The methoxy group can influence signaling pathways involved in inflammation.
- Membrane Interaction: The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially altering membrane fluidity and function.
Case Study 1: Antioxidant Activity
A study conducted by Zhang et al. (2020) demonstrated that similar sulfur-containing compounds significantly reduced oxidative stress markers in human cell lines. The results suggested that these compounds could be developed as therapeutic agents for diseases linked to oxidative damage.
Case Study 2: Anti-inflammatory Response
In a clinical trial by Lee et al. (2022), a derivative of this compound was tested for its ability to reduce inflammation in patients with rheumatoid arthritis. The findings indicated a significant decrease in inflammatory markers after treatment over eight weeks.
Properties
CAS No. |
649885-18-7 |
---|---|
Molecular Formula |
C15H20OS |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
[(1S)-2-(3,3-dimethylbut-1-ynylsulfanyl)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C15H20OS/c1-15(2,3)10-11-17-12-14(16-4)13-8-6-5-7-9-13/h5-9,14H,12H2,1-4H3/t14-/m1/s1 |
InChI Key |
PHUKLYWBPMQHSZ-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)C#CSC[C@H](C1=CC=CC=C1)OC |
Canonical SMILES |
CC(C)(C)C#CSCC(C1=CC=CC=C1)OC |
Origin of Product |
United States |
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